molecular formula C22H19ClN6O B6532125 3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019097-94-9

3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6532125
CAS RN: 1019097-94-9
M. Wt: 418.9 g/mol
InChI Key: CZHWGTGEORXGSY-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a class of organic compounds with the formula C3N2H4. It is a heterocyclic aromatic organic compound, similar to benzene and pyridine, and it is often used as a building block in the synthesis of various agrochemicals and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a drug candidate due to its unique structure. Researchers have explored its interactions with biological macromolecules, solubility, and pharmacological profiles . Further studies are needed to evaluate its efficacy against specific diseases.

Antiparasitic Activity

Given the presence of pyrazole and benzamide moieties, investigations into the antileishmanial and antimalarial properties of this compound are warranted. It may interfere with essential cellular processes in parasites, making it a promising lead for drug discovery .

Coordination Chemistry and Catalysis

The ligand properties of this compound could be harnessed in coordination chemistry. Synthesizing metal complexes with it may yield catalysts for various reactions. For instance, ligand-Cu complexes have demonstrated excellent catecholase-like activity, facilitating the oxidation of catechol to o-quinone .

Computational Chemistry

DFT calculations (B3LYP-D3/def2-TZVP) have been employed to study intermolecular interactions involving this compound. H-bonding interactions play a crucial role, but π-interactions (such as C–H⋯π, π⋯π, and lone pair halogen⋯π) also stabilize assemblies. Understanding these interactions aids in predicting its behavior in different environments .

NMR Spectroscopy

The ^1H NMR spectrum of related compounds provides insights into their structural features. For instance, integration of signal areas helps determine the relative number of protons, while signal splitting (coupling) reveals additional information about the molecule’s environment .

properties

IUPAC Name

3-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHWGTGEORXGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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